![molecular formula C24H17ClF2N4O2 B15003396 2'-amino-6-chloro-1'-(2,4-difluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003396.png)
2'-amino-6-chloro-1'-(2,4-difluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spiro Compound Formation: The spiro connection is typically formed through a cyclization reaction, where the indole derivative reacts with a suitable precursor to form the spiro structure.
Functional Group Introduction:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, amines, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique spiro structure makes it a candidate for use in the development of new materials with specific properties, such as optical or electronic materials.
Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-amino-6-chloro-1’-(2,4-difluorophenyl)-7-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include other spiro compounds and indole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which may confer distinct biological and chemical properties.
Some similar compounds include:
Spiro[indole-3,4’-quinoline] derivatives: These compounds share the spiro connection between the indole and quinoline rings but may have different substituents.
Indole derivatives: Compounds with an indole ring structure but lacking the spiro connection or specific functional groups present in the target compound.
Propriétés
Formule moléculaire |
C24H17ClF2N4O2 |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
2'-amino-6-chloro-1'-(2,4-difluorophenyl)-7-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H17ClF2N4O2/c1-11-15(25)7-6-13-21(11)30-23(33)24(13)14(10-28)22(29)31(17-8-5-12(26)9-16(17)27)18-3-2-4-19(32)20(18)24/h5-9H,2-4,29H2,1H3,(H,30,33) |
Clé InChI |
WVWSLRDJWUYCGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CCC4)C5=C(C=C(C=C5)F)F)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003320.png)
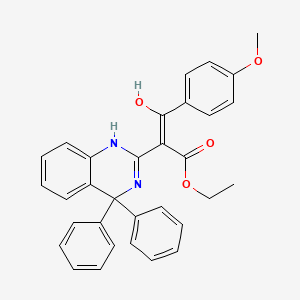
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B15003328.png)
![2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003333.png)
![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole](/img/structure/B15003345.png)
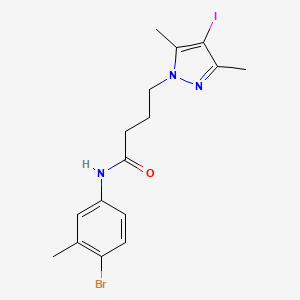
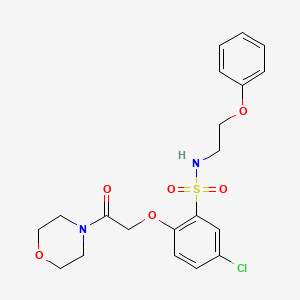
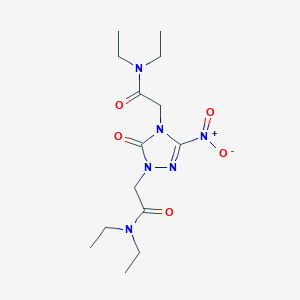
![Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-](/img/structure/B15003376.png)
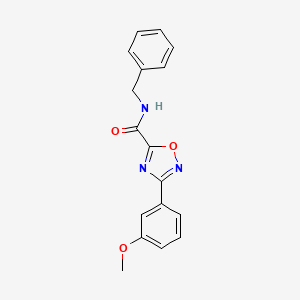
![8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate](/img/structure/B15003391.png)
![4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15003399.png)
